D-Ala-Ala

Vancomycin binding Antibiotic resistance Peptidoglycan

Choose genuine D-Ala-Ala (D-Alanyl-L-alanine, CAS 1115-78-2) for your vancomycin binding studies. Only the native D-Ala N-terminus, L-Ala C-terminus stereochemistry ensures high-affinity vancomycin recognition (KD=2.3 µM). Generic substitutes like L-Ala-L-Ala or D-Ala-D-Lac cause 1000-fold affinity loss and false-negative screening results. Certified ≥98% purity, verified by Marfey's derivatization LC-MS/MS compatibility. Essential for MurF ligase inhibitor screening, SPR biosensor development, and VanX resistance monitoring.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 1115-78-2
Cat. No. B1669776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ala-Ala
CAS1115-78-2
SynonymsAla-Ala
alanyl-D-alanine
alanylalanine
alanylalanine, (D)-isomer
alanylalanine, (D-Ala)-(L-Ala)-isomer
alanylalanine, (L)-isomer
alanylalanine, (L-Ala)-(D-Ala)-isomer
alanylalanine, (L-Ala)-(DL-Ala)-isomer
D-Ala-D-Ala
D-alanine, D-alanyl-
D-alanine, L-alanyl-
D-alanyl-D-alanine
D-alanyl-L-alanine
D-alanylalanine
di-L-alanine
dialanine
dialanine, D,D-
H-Ala-Ala-OH
H-D-Ala-D-Ala-OH
L-alanine, D-alanyl-
L-alanyl-D-alanine
L-alanyl-L-alanine
N-D-alanyl-L-alanine
N-L-alanyl-D-alanine
NSC-89598
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)[O-])[NH3+]
InChIInChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1
InChIKeyDEFJQIDDEAULHB-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-Ala-Ala (CAS 1115-78-2) Essential Cell Wall Dipeptide for Vancomycin Research and Biosensor Development


D-Ala-Ala (D-Alanyl-L-alanine, CAS 1115-78-2) is a bioactive dipeptide with molecular formula C6H12N2O3 and molecular weight 160.17 g/mol . The compound is characterized by its D-Ala at the N-terminus and L-Ala at the C-terminus, a stereochemical configuration that confers resistance to common proteases . D-Ala-Ala serves as the natural substrate for the MurF ligase in bacterial peptidoglycan biosynthesis and is the specific molecular recognition target for glycopeptide antibiotics including vancomycin [1]. Its solubility profile includes water (90 mg/mL at 25°C) and DMSO (10 mM), with recommended storage at -20°C for long-term powder stability (3 years) .

Why Generic Dipeptide Substitution Fails for D-Ala-Ala (CAS 1115-78-2) in Scientific Workflows


Generic substitution of D-Ala-Ala with stereoisomers such as L-Ala-L-Ala or analogs like D-Ala-D-Lac fails to recapitulate critical biochemical interactions. The D-stereochemistry at the N-terminus is essential for recognition by bacterial cell wall enzymes; L-Ala-L-Ala is not a substrate for D-Ala-D-Ala dipeptidase VanX or MurF ligase [1]. More critically, substitution with D-Ala-D-Lac—the resistance-associated analog—results in a 1000-fold reduction in vancomycin binding affinity (KD = 2.3 μM for D-Ala-D-Ala vs. KD = 2300 μM for D-Ala-D-Lac) [2]. Even within the D-Ala dipeptide family, D-Ala-D-Ser exhibits altered binding kinetics and confers only low-level vancomycin resistance [3]. These stereochemical and structural determinants dictate that only the native D-Ala-Ala sequence supports the precise molecular recognition events required for antibiotic susceptibility assays, biosensor development, and peptidoglycan incorporation studies.

Quantitative Differentiation Evidence for D-Ala-Ala (CAS 1115-78-2) Versus Closest Analogs


Vancomycin Binding Affinity: D-Ala-Ala Versus D-Ala-D-Lac (Resistance Analog)

The native D-Ala-D-Ala dipeptide exhibits approximately 1000-fold higher binding affinity for vancomycin compared to the resistance-associated D-Ala-D-Lac analog. This differential binding underpins the clinical efficacy of vancomycin against susceptible strains versus its failure against VanA/VanB resistant enterococci. In direct binding assays, the alkene isostere of D-Ala-D-Ala exhibited a KD = 90 μM, while the native D-Ala-D-Ala peptide displayed KD = 2.3 μM and the D-Ala-D-Lac mutant analog showed KD = 2300 μM [1]. In tripeptide cell-wall precursor mimics, vancomycin affinity for the D-Ala-D-Ala-containing sequence (Ac2-L-Lys-D-Ala-D-Ala) was approximately 10-fold greater than for the D-Ala-D-Lac-containing analog [2].

Vancomycin binding Antibiotic resistance Peptidoglycan

VanX Dipeptidase Kinetic Parameters for D-Ala-D-Ala Hydrolysis

The D,D-dipeptidase VanX, a primary mediator of vancomycin resistance, exhibits defined kinetic parameters for D-Ala-D-Ala hydrolysis: KM = 0.10 mM, kcat = 11.5 s⁻¹, and catalytic efficiency (kcat/KM) = 115 s⁻¹·mM⁻¹ as determined by isothermal titration calorimetry (ITC) [1]. These parameters were validated against traditional ninhydrin/Cd(II) assays, demonstrating assay-independent reproducibility. The high turnover number (kcat = 11.5 s⁻¹) indicates rapid substrate processing, while the moderate KM (0.10 mM) suggests physiological substrate concentrations are well-matched to enzyme affinity. In living bacterial systems, the total heat released from D-Ala-D-Ala (4 mM) hydrolysis decreased dramatically from 1.26 mJ for vancomycin-resistant Enterococcus (VRE) to 0.031 mJ for vancomycin-sensitive E. faecalis, correlating with vancomycin MIC values of 512 μg/mL versus 4 μg/mL, respectively [1].

Vancomycin resistance Enzyme kinetics VanX dipeptidase

Stereospecific Substrate Recognition in Bacterial Cell Wall Enzymes

Bacterial cell wall biosynthetic enzymes exhibit absolute stereospecificity for D-Ala-D-Ala. The D-Ala-D-Ala dipeptidase (EC 3.4.13.22) is strictly stereospecific: L-Ala-L-Ala, D-Ala-L-Ala, and L-Ala-D-Ala are not substrates [1]. Similarly, the MurF ligase catalyzes the ATP-dependent addition of D-Ala-D-Ala to UDP-N-acetylmuramyl-tripeptide via a sequential ordered kinetic mechanism where D-Ala-D-Ala binds after ATP and tripeptide [2]. The enzyme does not accept L-Ala-containing dipeptides. This stereochemical stringency extends to the D-alanyl-D-alanine ligase (Ddl), which exhibits substrate specificity for D-Ala, with mutations in the active site elevating the Km for D-Ala by 300-2000 fold [3].

Enzyme stereospecificity MurF ligase Peptidoglycan biosynthesis

LC-MS/MS Detection Parameters: D-Ala-D-Ala Versus D-Ala-D-Lac

Marfey's derivatization-based LC-MS/MS enables simultaneous quantification of D-Ala-D-Ala and D-Ala-D-Lac in bacterial cell extracts. The derivatized Mar-D-Ala-D-Lac exhibits similar detection parameters, sensitivity, and linearity as Mar-D-Ala-D-Ala, with baseline chromatographic resolution allowing independent quantification [1]. In vancomycin-resistant enterococci (VRE), exposure to vancomycin results in a dramatic reduction of D-Ala-D-Ala levels with a response midpoint at approximately 0.06 μg/mL vancomycin, while D-Ala-D-Lac remains constant up to 128 μg/mL vancomycin [1]. This differential response enables precise monitoring of resistance induction and provides a quantitative readout for evaluating novel antibacterial agents.

LC-MS/MS Analytical detection Vancomycin resistance

MurF Inhibitor Studies: D-Ala-D-Ala Competitive Binding Parameters

The MurF enzyme, which catalyzes the ATP-dependent addition of D-Ala-D-Ala to UDP-MurNAc-tripeptide, is a validated antibacterial drug target. In inhibitor screening studies using phage display-derived peptide MurFp1, the IC50 for inhibition was 250 μM with respect to D-Ala-D-Ala substrate competition, and the Ki was established at 420 μM for mixed-type inhibition [1]. Critically, pre-incubation of MurF with D-Ala-D-Ala nullified the inhibitory effect, demonstrating that D-Ala-D-Ala binding protects the enzyme active site [1]. This competitive binding behavior provides a quantitative framework for evaluating MurF inhibitors and highlights the essential role of D-Ala-D-Ala as the native substrate for validating inhibitory activity.

MurF ligase Antibacterial drug discovery Enzyme inhibition

Physicochemical Stability and Solubility Profile for Procurement Planning

D-Ala-Ala exhibits well-characterized solubility in water (90 mg/mL at 25°C), enabling direct preparation of aqueous stock solutions for biological assays without organic solvent carryover . The compound is also soluble in DMSO at 10 mM . Long-term powder storage at -20°C provides stability for 3 years, with 4°C storage acceptable for up to 2 years. Once dissolved, solutions stored at -80°C remain stable for 6 months, while -20°C storage of solutions is limited to 1 month . This stability profile supports batch procurement and long-term experimental reproducibility.

Storage stability Solubility Procurement

Validated Application Scenarios for D-Ala-Ala (CAS 1115-78-2) Based on Quantitative Evidence


Vancomycin Susceptibility Testing and Resistance Mechanism Studies

Utilize D-Ala-Ala as the high-affinity binding substrate for vancomycin (KD = 2.3 μM) in surface plasmon resonance (SPR), fluorescence polarization, or ITC assays to quantify antibiotic binding. Compare binding responses against D-Ala-D-Lac (KD = 2300 μM, 1000-fold difference) to distinguish susceptible from resistant bacterial phenotypes [1]. The kinetic parameters for VanX hydrolysis (KM = 0.10 mM, kcat = 11.5 s⁻¹) provide a benchmark for evaluating VanX inhibitors and for monitoring resistance development in clinical isolates [2].

Biosensor Development for Therapeutic Drug Monitoring of Vancomycin

Immobilize D-Ala-Ala or D-Ala-Ala-containing tripeptides (e.g., L-Lys-D-Ala-D-Ala) on sensor surfaces for vancomycin detection. The defined EC50 values of 6.3-8.0 × 10⁻⁵ M for D-Ala-D-Ala-containing receptors [3] and the micromolar affinity (KD = 2.3 μM) enable sensitive quantification of vancomycin in clinical samples. Fluorescent biosensors incorporating L-Lys-D-Ala-D-Ala conjugates have been validated for in vivo microdialysis-based therapeutic drug monitoring, demonstrating the compound's utility in translational diagnostic applications [4].

MurF and Ddl Enzyme Inhibitor Screening for Antibacterial Drug Discovery

Employ D-Ala-Ala as the native substrate in high-throughput screening assays targeting MurF ligase and D-alanyl-D-alanine ligase (Ddl). The established competitive inhibition parameters (IC50 = 250 μM for MurFp1 against D-Ala-D-Ala) and the enzyme's sequential ordered kinetic mechanism provide a validated framework for identifying and characterizing novel antibacterial agents [5]. The stereospecificity of these enzymes—L-Ala-containing dipeptides are not substrates—mandates the use of authentic D-Ala-D-Ala to avoid false-negative results [6].

LC-MS/MS Reference Standard for Vancomycin Resistance Biomarker Quantification

Use D-Ala-Ala as a calibration standard in Marfey's derivatization-based LC-MS/MS assays for quantifying D-Ala-D-Ala and D-Ala-D-Lac levels in bacterial cell extracts. The baseline chromatographic resolution between Mar-D-Ala-D-Ala and Mar-D-Ala-D-Lac, combined with similar sensitivity and linearity, enables precise determination of the D-Ala-D-Ala / D-Ala-D-Lac ratio, a quantitative biomarker of vancomycin resistance induction [7]. The response midpoint for D-Ala-D-Ala reduction at 0.06 μg/mL vancomycin provides a benchmark for evaluating novel anti-resistance agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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